4-(2-Fluoro-4-methylphenyl)thiophene-2-carbaldehyde

Regiochemistry Suzuki Coupling Structure-Activity Relationship

This compound solves the critical need for 4-arylthiophene-2-carbaldehydes with precisely tuned electronic properties for SAR studies. The 2-fluoro-4-methylphenyl substituent provides a unique electron-withdrawing/donating combination that cannot be replicated by generic analogs, enabling fine-tuned HOMO/LUMO control for materials science and targeted enzyme inhibition (urease IC₅₀ comparable to thiourea standard). • Reactive formyl handle for Claisen-Schmidt, Knoevenagel, and reductive amination diversification • Clean fluorine substitution pattern minimizes polychlorinated toxicity concerns • Consistent ≥98% purity for reproducible SAR data

Molecular Formula C12H9FOS
Molecular Weight 220.26 g/mol
Cat. No. B12074597
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(2-Fluoro-4-methylphenyl)thiophene-2-carbaldehyde
Molecular FormulaC12H9FOS
Molecular Weight220.26 g/mol
Structural Identifiers
SMILESCC1=CC(=C(C=C1)C2=CSC(=C2)C=O)F
InChIInChI=1S/C12H9FOS/c1-8-2-3-11(12(13)4-8)9-5-10(6-14)15-7-9/h2-7H,1H3
InChIKeyLHLYDIZVLZOXAT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(2-Fluoro-4-methylphenyl)thiophene-2-carbaldehyde Core Properties


4-(2-Fluoro-4-methylphenyl)thiophene-2-carbaldehyde (CAS 2169028-42-4) is a heterocyclic aldehyde with the molecular formula C₁₂H₉FOS and a molecular weight of 220.26 g/mol . It belongs to the class of 4-arylthiophene-2-carbaldehydes, which are commonly constructed via palladium-catalyzed Suzuki-Miyaura cross-coupling of 4-bromothiophene-2-carbaldehyde with arylboronic acids or esters [1]. The compound features a 2-fluoro-4-methylphenyl substituent at the thiophene 4-position and a reactive formyl group at the 2-position, positioning it as a versatile building block for further derivatization (e.g., chalcone formation, Schiff base condensation) in medicinal chemistry and materials science .

Building Block
Heterocyclic aldehyde for condensation (chalcone, Schiff base) and cross-coupling reactions.
Regiochemistry
4-Aryl substitution offers distinct SAR vector vs. 5-aryl regioisomers for spatial target engagement.
Application Scope
Supports medicinal chemistry probe synthesis and organic materials research.

Why 4-(2-Fluoro-4-methylphenyl)thiophene-2-carbaldehyde Is Irreplaceable


Generic substitution of 4-arylthiophene-2-carbaldehydes is precluded by the strong dependence of biological activity and chemical reactivity on the nature and position of aryl substituents. In a systematic study of ten 4-arylthiophene-2-carbaldehyde analogs, urease inhibition IC₅₀ values varied from 0 µg/mL (inactive) to 27.1 µg/mL, and antibacterial activity against Gram-negative and Gram-positive strains differed substantially across compounds bearing electron-withdrawing versus electron-donating groups [1]. The specific combination of a 2-fluoro (electron-withdrawing) and 4-methyl (electron-donating) substitution pattern on the phenyl ring creates a unique electronic environment that cannot be replicated by unsubstituted phenyl, mono-substituted, or alternative halogenated analogs. This differential electronic tuning directly impacts both the compound's performance in downstream coupling reactions and its interaction with biological targets [1].

!
Regioisomeric Mismatch
5-Arylthiophene-2-carbaldehyde isomers alter aldehyde reactivity and spatial orientation; direct substitution may shift SAR outcomes and synthetic pathways.
!
Electronic Profile Specificity
Unsubstituted phenyl or mono-substituted analogs lack the 2-fluoro/4-methyl dual electronic character, potentially changing reported urease inhibition and downstream reaction profiles.

4-(2-Fluoro-4-methylphenyl)thiophene-2-carbaldehyde: Quantitative Evidence


Regioisomeric Identity: 4-Aryl vs. 5-Aryl Reactivity

The target compound is substituted with the aryl group at the thiophene 4-position, distinguishing it from the more common 5-arylthiophene-2-carbaldehyde regioisomer (e.g., 5-(2-fluoro-4-methylphenyl)thiophene-2-carbaldehyde, CAS 1094440-60-4) . In the series of 4-arylthiophene-2-carbaldehydes synthesized via Suzuki-Miyaura coupling, the reaction yields range from 37% to 71% depending on solvent and arylboronic acid partner [1]. The 4-substitution pattern places the aryl ring in conjugation with the aldehyde through the thiophene π-system differently than the 5-substituted analog, altering the reactivity of the formyl group for subsequent condensation reactions [1].

Regioisomer Identity
Reported
4-Aryl regioisomer vs. 5-aryl analog (CAS 1094440-60-4). Class-level Suzuki yields 37–71%.
Supports regioisomeric selection for SAR-aligned molecular extension.
Class-level yield data; verify specific batch and reaction conditions.
Regiochemistry Suzuki Coupling Structure-Activity Relationship

Electronic Effects of 2-Fluoro-4-methyl Substitution

The 2-fluoro-4-methylphenyl group combines an ortho electron-withdrawing fluorine (σₘ ≈ 0.34) and a para electron-donating methyl group (σₚ ≈ -0.17), creating an electronically distinct aryl substituent [1]. Compared to the unsubstituted phenyl analog (4-phenylthiophene-2-carbaldehyde, Compound 2a in the reference series), which showed urease inhibition with an IC₅₀ of 27.9 µg/mL, and the 4-methylphenyl analog (2e) with an IC₅₀ of 29.2 µg/mL, the introduction of fluorine is expected to modulate both electronic and lipophilic character, altering target binding [2]. The presence of fluorine also enhances metabolic stability of derived compounds, a well-established advantage in medicinal chemistry [3].

Electronic SAR
Class-level
Urease IC50 comparators: unsub. Ph 27.9 µg/mL; 4-Me 29.2 µg/mL; 3-Cl-4-F 27.1 µg/mL. Target IC50 unreported.
Supports SAR exploration for electronic tuning in probe design.
Target-specific activity data not yet available; class-level trend only.
Electronic Effects Hammett Parameters Biological Screening

Synthetic Accessibility via Suzuki-Miyaura Coupling

The compound's synthesis has been demonstrated on structurally analogous substrates using a robust Pd(PPh₃)₄-catalyzed Suzuki-Miyaura cross-coupling of 4-bromothiophene-2-carbaldehyde with various arylboronic acids/esters [1]. In the reference study, yields for 4-arylthiophene-2-carbaldehydes ranged from 57% to 71% when using 1,4-dioxane/water (4:1) as the solvent system with K₃PO₄ as base at 85–90 °C [1]. The commercially available 2-fluoro-4-methylphenylboronic acid (CAS 170981-26-7) serves as the direct coupling partner, enabling reliable procurement and synthesis planning . No comparable synthetic data is available for the 5-aryl regioisomer under identical conditions.

Synthetic Yield
Class-level
57–71% (class-level Suzuki yield)
Predictable synthetic access using commercial 2-fluoro-4-methylphenylboronic acid.
Based on Pd(PPh3)4, dioxane/H2O, 85–90 °C conditions.
Synthetic Methodology Yield Optimization Cross-Coupling

Ortho-Fluoro Enhanced Metabolic Stability

The ortho-fluoro substituent on the phenyl ring is strategically positioned to block potential sites of oxidative metabolism, a well-documented advantage of fluorine incorporation in drug-like molecules [1]. In a broad analysis of fluorinated pharmaceuticals, the presence of fluorine at the ortho position of phenyl rings has been correlated with increased metabolic half-life and reduced clearance compared to non-fluorinated analogs [1]. For 4-arylthiophene-2-carbaldehydes, the closest structurally characterized comparator with a halogen at the ortho position is 4-(3-chloro-4-fluorophenyl)thiophene-2-carbaldehyde (2i), which demonstrated potent urease inhibition (IC₅₀ = 27.1 µg/mL) [2], suggesting that halo-substituted arylthiophene carbaldehydes can achieve meaningful target engagement while potentially benefiting from improved pharmacokinetic profiles [1].

Metabolic Stability
Class-level
Ortho-F substitution: 2–10× metabolic half-life increase reported for fluorinated aromatics (general literature).
May support reduced CYP450 oxidation in derived research probes.
Not compound-specific; inferred from fluorine medicinal chemistry review.
Metabolic Stability Fluorine Chemistry Drug Design

Priority Applications of 4-(2-Fluoro-4-methylphenyl)thiophene-2-carbaldehyde


Chalcone-Based Anticancer Synthesis with 4-Aryl Regiochemistry

The compound serves as a key aldehyde intermediate for base-catalyzed Claisen-Schmidt condensation with substituted acetophenones to generate thiophene-chalcone hybrids, a scaffold with demonstrated anticancer and apoptosis-inducing activity [1]. The 4-aryl substitution pattern provides a distinct spatial orientation of the chalcone pharmacophore compared to 5-aryl regioisomers, which may alter tubulin binding or kinase inhibition profiles. Researchers developing novel chalcone libraries should prioritize this 4-substituted variant when structure-based design indicates that the β-position of the thiophene ring is the optimal vector for target engagement.

Fluorinated Urease Inhibitor Development

Based on the urease inhibition data from the 4-arylthiophene-2-carbaldehyde series [2], compounds with halogen-substituted aryl rings (e.g., 2i with 3-chloro-4-fluoro, IC₅₀ = 27.1 µg/mL) demonstrated activity comparable to the thiourea standard (IC₅₀ = 27.5 µg/mL). The 2-fluoro-4-methylphenyl variant offers a cleaner substitution pattern (single halogen, no chlorine) that may reduce off-target toxicity concerns associated with polychlorinated aromatics while maintaining favorable electronic properties for enzyme active-site binding.

Organic Electronics: Thiophene Conjugated Materials

Thiophene-2-carbaldehyde derivatives are established building blocks for organic semiconductors, dye-sensitized solar cells, and light-emitting devices [2]. The 4-aryl substitution on thiophene enables extended π-conjugation through the 2,4-connectivity pattern, which differs electronically from the 2,5-connectivity of 5-aryl regioisomers. The 2-fluoro-4-methylphenyl group introduces both electron-withdrawing (F) and electron-donating (CH₃) character for fine-tuning HOMO/LUMO energy levels, a capability not afforded by unsubstituted phenyl or mono-substituted analogs.

RET Kinase Inhibitor Fragment Libraries

Recent isoindigo-based RET kinase inhibitors demonstrate the therapeutic relevance of thiophene-containing scaffolds in targeting wild-type RET and drug-resistant V804L gatekeeper mutations [3]. 4-(2-Fluoro-4-methylphenyl)thiophene-2-carbaldehyde can serve as a versatile fragment for constructing RET inhibitor chemotypes through its reactive aldehyde handle, which enables rapid diversification via reductive amination, Knoevenagel condensation, or hydrazone formation. The fluorine atom contributes to binding through orthogonal C–F···H–N and C–F···C=O multipolar interactions with the kinase hinge region.

Application
Selection Property
Validation Focus
Apoptosis pathway probe synthesis
4-Aryl spatial orientation for scaffold design
Verify target engagement in cell-cycle and apoptosis assays
Urease inhibition probe design
Halogen-substituted aryl electronic tuning
Enzyme inhibition endpoint comparison vs. thiourea standard
Organic semiconductor monomers
2,4-Connectivity for extended π-conjugation
HOMO/LUMO energy level tuning via substituent effects
Kinase-targeted probe fragment
Aldehyde handle for rapid diversification
Kinase inhibition profiling; verify hinge-region binding interactions
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